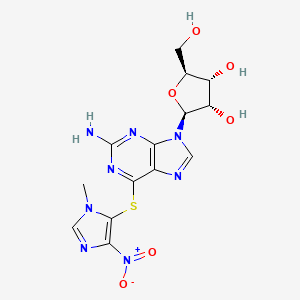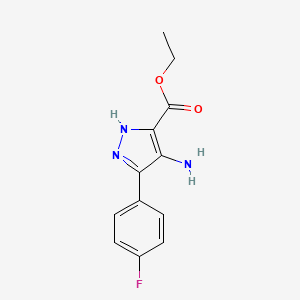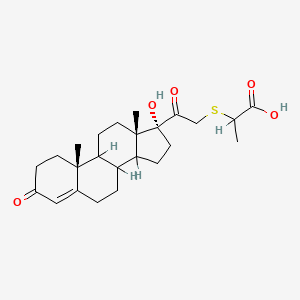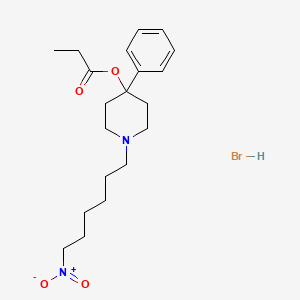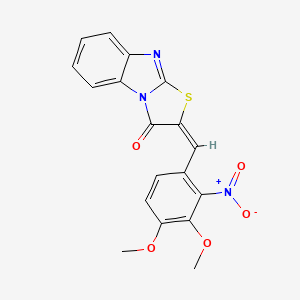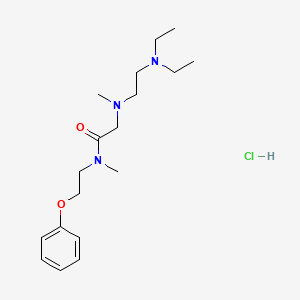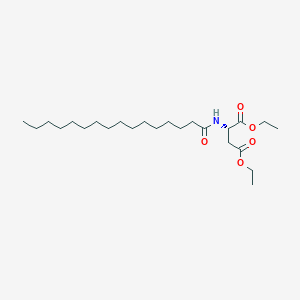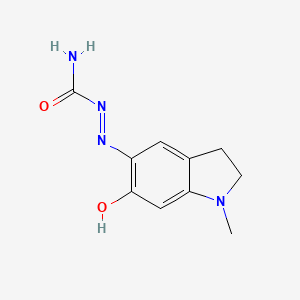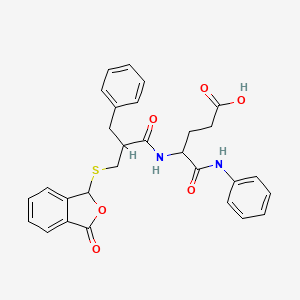
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the 1,3-dihydro-3-oxo-1-isobenzofuranyl thioether intermediate. This intermediate is then reacted with a phenylpropyl amine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or isobenzofuranyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. For example, the isobenzofuranyl group may interact with enzyme active sites, while the phenylpropyl amine moiety can engage in hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds with similar structural features, such as benzoic acid, 2-[(1,3-dihydro-3-oxo-1-isobenzofuranyl)methyl]-.
Phenylpropyl amine derivatives: Compounds like 1-phenyl-2-propylamine.
Uniqueness
Pentanoic acid, 4-((2-(((1,3-dihydro-3-oxo-1-isobenzofuranyl)thio)methyl)-1-oxo-3-phenylpropyl)amino)-5-oxo-5-(phenylamino)- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
126349-54-0 |
|---|---|
Fórmula molecular |
C29H28N2O6S |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
5-anilino-4-[[2-benzyl-3-[(3-oxo-1H-2-benzofuran-1-yl)sulfanyl]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H28N2O6S/c32-25(33)16-15-24(27(35)30-21-11-5-2-6-12-21)31-26(34)20(17-19-9-3-1-4-10-19)18-38-29-23-14-8-7-13-22(23)28(36)37-29/h1-14,20,24,29H,15-18H2,(H,30,35)(H,31,34)(H,32,33) |
Clave InChI |
UCKIGKLABZRMHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CSC2C3=CC=CC=C3C(=O)O2)C(=O)NC(CCC(=O)O)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


